3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid is a complex organic compound characterized by the presence of an iodophenyl group, a cyclopentyl group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid typically involves multiple steps, starting with the preparation of the iodophenyl derivative. The iodophenyl group can be introduced through iodination reactions using reagents such as iodine and an oxidizing agent. The cyclopentyl group is then attached via a Friedel-Crafts alkylation reaction. Finally, the sulfonic acid group is introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new aromatic compounds with different substituents.
Scientific Research Applications
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological molecules. The iodophenyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodophenylacetic acid: Similar in structure but lacks the cyclopentyl and sulfonic acid groups.
Cyclopentylamine: Contains the cyclopentyl group but lacks the iodophenyl and sulfonic acid groups.
Propane-1-sulfonic acid: Contains the sulfonic acid group but lacks the iodophenyl and cyclopentyl groups.
Uniqueness
3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the iodophenyl group allows for specific interactions through halogen bonding, while the sulfonic acid group enhances solubility and reactivity. The cyclopentyl group adds steric bulk, influencing the compound’s overall conformation and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
819865-61-7 |
---|---|
Molecular Formula |
C15H22INO3S |
Molecular Weight |
423.3 g/mol |
IUPAC Name |
3-[[1-[(4-iodophenyl)methyl]cyclopentyl]amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C15H22INO3S/c16-14-6-4-13(5-7-14)12-15(8-1-2-9-15)17-10-3-11-21(18,19)20/h4-7,17H,1-3,8-12H2,(H,18,19,20) |
InChI Key |
KNISHLUBJZRXAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2=CC=C(C=C2)I)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.